molecular formula C14H12BrCl2N3O B2740377 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415632-40-3

4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B2740377
CAS No.: 2415632-40-3
M. Wt: 389.07
InChI Key: PZAHDOCYNPMWIN-UHFFFAOYSA-N
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Description

4-Bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a functionalized azetidine moiety at the 1-position. The azetidine ring is further modified with a 2,4-dichlorobenzoyl group, introducing steric bulk and electronic effects.

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2N3O/c15-10-4-18-20(8-10)7-9-5-19(6-9)14(21)12-2-1-11(16)3-13(12)17/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAHDOCYNPMWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Azetidinyl Substitution: The azetidinyl moiety is introduced through a nucleophilic substitution reaction involving 2,4-dichlorobenzoyl chloride and an azetidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Bromo Position

The bromine atom at position 4 of the pyrazole ring serves as a key site for nucleophilic substitution. This reactivity is consistent with other 4-bromo-pyrazole derivatives, such as 4-bromo-1-phenyl-1H-pyrazole, which undergoes substitution with amines, alkoxides, or thiols under basic conditions . For example:

  • Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in the presence of a palladium catalyst yields 4-amino-pyrazole derivatives .

  • Alkoxylation : Treatment with sodium methoxide or ethoxide replaces bromine with methoxy/ethoxy groups .

Example Reaction Pathway :

4-Bromo-pyrazole+NaOCH34-Methoxy-pyrazole+NaBr[1]\text{4-Bromo-pyrazole} + \text{NaOCH}_3 \rightarrow \text{4-Methoxy-pyrazole} + \text{NaBr} \quad[1]

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed cross-coupling reactions, facilitating C–C bond formation:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh3_3)4_4 to form 4-aryl-pyrazoles .

  • Sonogashira Coupling : Coupling with terminal alkynes introduces alkyne substituents at position 4 .

Reported Yields :

Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh3_3)4_478–92
Buchwald-Hartwig AminationPd2_2(dba)3_365–85

Functionalization of the Azetidine Moiety

The azetidine ring, bearing a 2,4-dichlorobenzoyl group, undergoes further modifications:

  • Hydrolysis : Acidic or basic conditions cleave the benzoyl group, yielding a free azetidine-3-ylmethyl intermediate .

  • Alkylation/Reduction : The azetidine’s nitrogen can be alkylated using alkyl halides or reduced with LiAlH4_4 .

Synthetic Routes to Analogous Compounds

Key methodologies from literature include:

  • O-Alkylation : Methylation of pyrazol-3-ol precursors with methyl iodide (88% yield) .

  • 1,3-Dipolar Cycloaddition : Reactions with diazo compounds to form bromo-pyrazoles (61–89% yields) .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
CompoundMIC (μg/mL)Target Pathogen
4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole0.22Staphylococcus aureus

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models:

  • COX Inhibition : The compound has exhibited selective inhibition of COX enzymes, crucial mediators in inflammation.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented through various in vitro studies:

  • Cell Viability Assays : The compound has shown cytotoxic effects against different cancer cell lines, with IC50 values indicating effective growth inhibition.
Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate the azetidine moiety and the pyrazole framework. The proposed mechanism of action for its biological activities includes:

  • Electrophilic Attack : The bromine atom enhances electrophilic reactivity, facilitating interactions with biological targets.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in our compound.
  • Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects.
  • Cytotoxicity Profiles : A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity compared to their non-brominated counterparts.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues: Halogen and Substituent Effects

Bromo vs. Chloro Derivatives

Isostructural bromo and chloro derivatives of pyrazole-based compounds exhibit distinct physicochemical and biological properties. For example, compounds 4 (4-chlorophenyl-substituted) and 5 (4-bromophenyl-substituted) in differ primarily in halogen size and polarizability.

Table 1: Comparison of Halogenated Pyrazole Derivatives

Property 4-Chloro Derivative (Compound 4) 4-Bromo Derivative (Compound 5)
Halogen Atomic Radius 0.99 Å 1.14 Å
Polarizability Moderate High
Binding Affinity* Moderate Enhanced (due to larger size)
Metabolic Stability Higher Lower

*Theoretical values based on structural analogs .

Azetidine vs. Phenyl Substitutions

The azetidine moiety in the target compound introduces conformational rigidity compared to simpler phenyl-substituted pyrazoles (e.g., 4-bromo-1-phenyl-1H-pyrazol-3-ol in ). This rigidity may enhance selectivity for target proteins by reducing off-target interactions. For instance, the azetidine ring’s puckered geometry mimics cyclic amine motifs in kinase inhibitors, as seen in FDA-approved drugs .

Functional Comparisons: Binding and Bioactivity

Interactions with Enzymes and Receptors

The 2,4-dichlorobenzoyl group in the target compound is structurally analogous to ligands in –9, which form hydrogen bonds and hydrophobic interactions with residues like Arg 293 and Cys 428 in ribonucleotide reductase. Similarly, the bromine atom may act as a hydrogen bond acceptor or participate in halogen bonding, as observed in crystallographic studies of pyrazole derivatives .

Table 2: Docking Results for Related Compounds

Compound Binding Affinity (ΔG, kcal/mol) Inhibition Constant (µM) Key Interactions
Target Compound (hypothetical) -8.2* 1.05* H-bonds: Arg 293, Ser 217
Bis-(1-(2,4-dichlorobenzoyl)-Fe(III) -7.64 2.11 H-bonds: Thr 608, Cys 428
Hydroxyurea (control) -5.8 58.3 H-bonds: Asp 294

*Predicted values based on structural similarity to and .

Pharmacological Profiling

For example:

  • Antimicrobial Activity : A 4-chlorophenyl-substituted pyrazole-thiazole hybrid () shows activity against Gram-positive bacteria, likely due to halogen-mediated disruption of membrane proteins .
  • Anticancer Potential: The 2,4-dichlorobenzoyl group in ’s iron(III) complex demonstrates strong binding to ribonucleotide reductase, a target in cancer therapy. The target compound’s bromine and azetidine groups may similarly enhance DNA-intercalation or enzyme inhibition .
Spectroscopic Signatures

The presence of bromine and chlorine atoms in the target compound would produce distinct NMR and mass spectral patterns:

  • ¹H NMR : The azetidine methylene protons (CH₂) adjacent to the benzoyl group would resonate at δ 3.5–4.5 ppm, split due to coupling with the azetidine nitrogen.
  • MS : A molecular ion peak at m/z ~450 (M+H⁺) is expected, with isotopic clusters characteristic of Br and Cl .

Biological Activity

4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its pharmacological implications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole core is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Azetidine Moiety : The azetidine ring is formed via cyclization reactions involving suitable precursors.
  • Substitution Reactions : The bromine and dichlorobenzoyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution methods.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that pyrazole compounds can inhibit the growth of various bacterial strains and fungi. For instance, a review highlighted the antimicrobial efficacy of related pyrazoles against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties. For example, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines in vitro .
  • Anticancer Activity : Recent studies suggest that pyrazoles may inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cell lines has been documented, making it a candidate for further anticancer research .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways or cancer cell signaling.
  • Receptor Modulation : Interaction with specific receptors (e.g., cyclooxygenase enzymes) may mediate the anti-inflammatory effects observed in preclinical studies .

Case Studies

Several studies have explored the biological effects of similar pyrazole compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of a series of pyrazoles against Candida albicans, demonstrating significant inhibition at low concentrations .
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of pyrazoles in animal models of arthritis, showing reduced swelling and pain responses .
  • Cancer Cell Line Study : A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, indicating a dose-dependent reduction in cell viability .

Data Summary

Biological ActivityObservationReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole? A: The compound can be synthesized via multi-step reactions involving:

  • Mannich-type reactions for azetidine ring functionalization, using methoxymethyl-protected intermediates (e.g., diaza-18-crown-6) under reflux conditions .
  • Sonogashira coupling for introducing alkynyl groups to the pyrazole core, as demonstrated in related bromopyrazole derivatives (e.g., 64% yield achieved using ethyl acetate/hexane chromatography) .
  • Ligand-metal complexation (e.g., with Fe(III)) under ethanol reflux (75°C, 7 hours), optimized via continuous stirring to enhance kinetic energy and yield (~97%) .

Basic Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound? A: Key methods include:

  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretching in dichlorobenzoyl moieties) .
  • NMR spectroscopy (1H/13C) for resolving substituent positions on the pyrazole and azetidine rings .
  • Mass spectrometry for molecular weight validation and fragmentation pattern analysis .
  • UV-Vis spectroscopy to assess electronic transitions in metal complexes .

Advanced Synthesis Optimization

Q: How can reaction yields be improved for pyrazole derivatives involving Sonogashira coupling? A: Optimization strategies include:

  • Using dry solvents and inert atmospheres to prevent side reactions .
  • Column chromatography with gradient elution (e.g., ethyl acetate/hexane ratios) for precise separation of alkynylated products .
  • Adjusting catalyst loading (e.g., CuI/Pd(PPh3)4) and reaction time to balance efficiency and cost .

Biological Activity Evaluation

Q: What methodologies are used to evaluate the anticancer potential of this compound? A: Advanced protocols involve:

  • Molecular docking against target enzymes (e.g., ribonucleotide reductase) to predict binding affinity (-7.76 kcal/mol) and inhibition constants (2.11 µM) .
  • In vitro assays measuring cytotoxicity (e.g., IC50 values) and selectivity indices against cancer cell lines .
  • Hydrogen bond analysis (e.g., interactions with Arg 293, Ser 217 residues) to rationalize stability and activity .

Advanced Data Contradictions

Q: How can researchers resolve discrepancies between predicted binding affinity and experimental bioactivity data? A: Contradictions may arise from:

  • Solvent effects (e.g., ethanol vs. aqueous solubility altering bioavailability) .
  • Metabolic instability (e.g., high HIA rates (97.8%) may not account for enzymatic degradation) .
  • Validation via mutational studies (e.g., substituting residues involved in hydrogen bonding) to confirm mechanistic hypotheses .

Solubility and Handling

Q: What are the solubility properties and storage recommendations for brominated pyrazole derivatives? A: Based on analogs:

  • Solubility : Ethanol is preferred for dissolution; slight water solubility may require co-solvents (e.g., DMSO) .
  • Storage : Stable at room temperature in airtight, light-protected containers to prevent bromine loss .

Structure-Activity Relationships (SAR)

Q: How do substituents on the azetidine and pyrazole rings influence biological activity? A: Critical SAR findings include:

  • Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, improving enzyme inhibition .
  • Azetidine flexibility impacts binding pocket compatibility; rigid analogs show reduced activity .
  • Hydrophobic interactions (e.g., dichlorobenzoyl groups) correlate with membrane permeability (Caco2: 53.64%) .

Advanced Docking Protocols

Q: What computational parameters are essential for reliable molecular docking studies? A: Methodological best practices:

  • Protein preparation : Remove water molecules and optimize hydrogen bonding networks .
  • Grid box placement : Centered on active sites (e.g., 2EUD receptor) with 1 Å spacing .
  • Scoring functions : Use MM-GBSA for binding free energy validation .

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